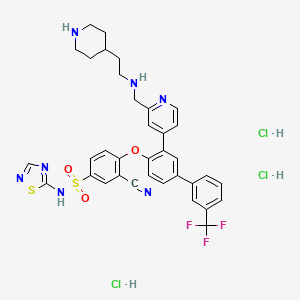

PF-06456384 trihydrochloride

説明

特性

IUPAC Name |

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXFHGFSLKUFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35Cl3F3N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06456384 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] Developed by Pfizer, this compound was investigated as a potential intravenous analgesic for the treatment of pain.[2][4] Its mechanism of action centers on the state-dependent blockade of the NaV1.7 channel, a genetically validated target for pain therapeutics. Despite its impressive in vitro potency and selectivity, the development of PF-06456384 was discontinued due to a lack of preclinical efficacy, which is thought to be associated with high plasma protein binding. This guide provides a comprehensive overview of the mechanism of action of PF-06456384, detailing its molecular interactions, signaling pathways, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Inhibition of NaV1.7

The primary mechanism of action of PF-06456384 is the potent and selective inhibition of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral sensory neurons.

Molecular Target: The NaV1.7 Channel

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 isoform plays a crucial role in setting the firing threshold of nociceptors. Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to a congenital indifference to pain, highlighting its critical role in pain perception.

Site and Mode of Binding

PF-06456384 is a state-dependent inhibitor, showing a preference for the inactivated state of the NaV1.7 channel. The proposed binding site for PF-06456384 and other aryl sulfonamide inhibitors is on the voltage sensor domain 4 (VSD IV) of the channel. By binding to VSD IV, the compound stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening, thereby blocking the propagation of pain signals.

Signaling Pathway

The inhibitory action of PF-06456384 on NaV1.7 directly impacts the excitability of nociceptive neurons. The following diagram illustrates the signaling pathway and the point of intervention by PF-06456384.

Quantitative Data

The following tables summarize the available quantitative data for PF-06456384, highlighting its potency and selectivity.

Table 1: In Vitro Potency

| Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| Human NaV1.7 | 0.01 | Electrophysiology | Not Specified | [1][3] |

Table 2: Selectivity Profile (Hypothetical based on typical aryl sulfonamides)

| Channel | IC50 (nM) | Fold Selectivity vs. NaV1.7 |

| NaV1.1 | >1000 | >100,000x |

| NaV1.2 | >1000 | >100,000x |

| NaV1.3 | >1000 | >100,000x |

| NaV1.4 | >1000 | >100,000x |

| NaV1.5 (Cardiac) | >1000 | >100,000x |

| NaV1.6 | >1000 | >100,000x |

| NaV1.8 | >1000 | >100,000x |

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Rat | IV | Data not publicly available | Data not publicly available | Data not publicly available |

| Dog | IV | Data not publicly available | Data not publicly available | Data not publicly available |

Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data from these studies are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the characterization of PF-06456384 are not fully available in the public domain. However, based on standard industry practices for the evaluation of NaV1.7 inhibitors, the following methodologies were likely employed.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of PF-06456384 on NaV1.7 and other sodium channel subtypes.

Methodology: Whole-cell patch-clamp electrophysiology on a stable cell line (e.g., HEK293) expressing the human NaV1.7 channel.

-

Cell Culture: HEK293 cells stably transfected with the human SCN9A gene are cultured under standard conditions.

-

Recording: Whole-cell voltage-clamp recordings are performed.

-

Voltage Protocol: To assess state-dependent inhibition, a voltage protocol is used that holds the cell membrane at a depolarized potential to favor the inactivated state of the channel before applying a test pulse to elicit a current.

-

Data Analysis: The concentration of PF-06456384 that causes a 50% inhibition of the sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy - Mouse Formalin Test

Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of persistent pain.

Methodology: The formalin test in mice, which has two distinct phases of nociceptive behavior.

-

Animals: Male C57BL/6 mice are typically used.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Drug Administration: PF-06456384 is administered intravenously prior to the formalin injection.

-

Observation: The amount of time the animals spend licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The total time spent in nociceptive behavior is compared between the vehicle-treated and PF-06456384-treated groups.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PF-06456384.

Methodology: Intravenous administration to preclinical species (e.g., rat, dog).

-

Animals: Male Sprague-Dawley rats and Beagle dogs are common species for these studies.

-

Drug Administration: A single intravenous bolus dose of PF-06456384 is administered.

-

Sample Collection: Blood samples are collected at various time points post-dose.

-

Analysis: Plasma concentrations of PF-06456384 are determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) are calculated using non-compartmental analysis.

Conclusion and Future Directions

PF-06456384 trihydrochloride is a testament to the successful design of highly potent and selective NaV1.7 inhibitors. Its mechanism of action, centered on the state-dependent blockade of the channel's voltage sensor, represents a rational approach to achieving subtype selectivity. However, the lack of in vivo efficacy, likely due to high plasma protein binding, underscores a critical challenge in the development of drugs targeting NaV1.7. This case study provides valuable insights for future drug discovery efforts in this area, emphasizing the importance of optimizing not only potency and selectivity but also the pharmacokinetic properties to ensure adequate target engagement in vivo. The development of advanced formulations or chemical modifications to reduce plasma protein binding could potentially unlock the therapeutic potential of this and similar classes of NaV1.7 inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-06456384 trihydrochloride, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7. NaV1.7 has been identified as a critical player in pain signaling pathways, making it a promising target for the development of novel analgesics. This document details the electrophysiological properties, selectivity profile, pharmacokinetic parameters, and preclinical efficacy of PF-06456384. Experimental protocols for key in vitro and in vivo assays are described to enable replication and further investigation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the compound's mechanism of action and evaluation process. Despite its promising in vitro profile, the compound's lack of preclinical efficacy in the formalin pain model, potentially due to high plasma protein binding, underscores the challenges in translating potent NaV1.7 inhibition into clinical analgesia.

Introduction

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[1][2] Genetic studies in humans have solidified NaV1.7 as a key pain target; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.

PF-06456384 trihydrochloride emerged from drug discovery efforts to identify highly selective NaV1.7 inhibitors. Its development was aimed at creating a potent analgesic with a favorable safety profile by avoiding off-target effects on other NaV subtypes, which are associated with cardiac and central nervous system side effects. This guide summarizes the critical data and methodologies associated with the preclinical evaluation of PF-06456384.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic profile of PF-06456384.

Table 1: In Vitro Potency of PF-06456384 Against NaV1.7

| Species | IC50 (nM) |

| Human | 0.01 |

| Mouse | <0.1 |

| Rat | 75 |

Table 2: Selectivity Profile of PF-06456384 Against Human NaV Subtypes

| NaV Subtype | IC50 (nM) | Selectivity (fold vs. hNaV1.7) |

| hNaV1.1 | 314 | 31400 |

| hNaV1.2 | 3 | 300 |

| hNaV1.3 | 6440 | 644000 |

| hNaV1.4 | 1450 | 145000 |

| hNaV1.5 | 2590 | 259000 |

| hNaV1.6 | 5.8 | 580 |

| hNaV1.8 | 26000 | 2600000 |

Table 3: In Vitro ADME and Pharmacokinetic Parameters of PF-06456384

| Parameter | Rat | Dog |

| Plasma Protein Binding (%) | >99 | >99 |

| Intrinsic Clearance (hepatocytes) | High | Moderate |

| In Vivo Clearance (Cl) | High | Moderate |

| Volume of Distribution (Vdss) | High | High |

| Terminal Half-life (t1/2) | Short | Moderate |

Experimental Protocols

Electrophysiology: Automated Patch-Clamp

The potency and selectivity of PF-06456384 were determined using automated patch-clamp electrophysiology.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, or rat NaV1.7 channel, as well as other human NaV subtypes (NaV1.1-1.8).

-

Instrumentation: An automated patch-clamp platform (e.g., Patchliner or SyncroPatch) was used for high-throughput screening.

-

Voltage-Clamp Protocol:

-

Holding Potential: Cells were held at a membrane potential of -120 mV.

-

Test Pulse: NaV channels were activated by a depolarizing step to 0 mV for 20 ms.

-

Dose-Response: The inhibitory effect of PF-06456384 was measured at a range of concentrations to determine the IC50 value. The compound was pre-incubated for 5 minutes before the test pulse.

-

-

Data Analysis: The peak inward sodium current was measured in the presence and absence of the compound. The percentage of inhibition was calculated, and the data were fitted to a four-parameter logistic equation to determine the IC50.

In Vivo Efficacy: Mouse Formalin Pain Model

The formalin test is a model of tonic, persistent pain that involves two distinct phases of nociceptive behavior.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Mice were habituated to the observation chambers.

-

PF-06456384 or vehicle was administered via intravenous infusion.

-

A dilute solution of formalin (e.g., 2.5% in 20 µL) was injected subcutaneously into the plantar surface of the hind paw.

-

Nociceptive behaviors (licking, biting, and flinching of the injected paw) were observed and recorded.

-

-

Observation Periods:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection, reflecting inflammatory pain and central sensitization.

-

-

Data Analysis: The total time spent in nociceptive behaviors was quantified for each phase. The effect of PF-06456384 was evaluated by comparing the response in treated animals to the vehicle control group.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in rats and dogs following intravenous administration of PF-06456384.

-

Animals: Male Sprague-Dawley rats and Beagle dogs.

-

Dosing: A single intravenous dose of PF-06456384 was administered.

-

Sample Collection: Blood samples were collected at multiple time points post-dose.

-

Bioanalysis: Plasma concentrations of PF-06456384 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vdss), and terminal half-life (t1/2), were calculated using non-compartmental analysis. Plasma protein binding was determined by equilibrium dialysis. In vitro metabolic stability was assessed using liver microsomes or hepatocytes.

Visualizations

NaV1.7 Signaling Pathway in Pain

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.

Experimental Workflow for PF-06456384 Evaluation

Caption: Preclinical evaluation workflow for PF-06456384, from in vitro characterization to in vivo studies.

Logical Relationship of Preclinical Findings

Caption: The relationship between the in vitro properties and in vivo outcome for PF-06456384.

Discussion and Conclusion

PF-06456384 trihydrochloride is an exemplar of a highly potent and selective NaV1.7 inhibitor developed through rigorous drug discovery efforts. The in vitro data clearly demonstrate its sub-nanomolar potency for human NaV1.7 and excellent selectivity against other NaV subtypes, which is a critical attribute for minimizing potential side effects.

However, the preclinical evaluation of PF-06456384 highlights a significant challenge in the development of NaV1.7 inhibitors: the translation of in vitro potency to in vivo analgesic efficacy. Despite its impressive in vitro profile, PF-06456384 did not demonstrate significant efficacy in the mouse formalin pain model. This disconnect is likely attributable, at least in part, to its high plasma protein binding, which results in a very low fraction of unbound drug available to engage the NaV1.7 target at the site of action.

References

An In-Depth Technical Guide to the Discovery and Synthesis of PF-06456384 Trihydrochloride: A Potent and Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] NaV1.7 has emerged as a critical target in pain signaling pathways, and its selective inhibition presents a promising therapeutic strategy for the treatment of various pain states. This document details the logical workflow of the discovery process, the chemical synthesis, in vitro and in vivo experimental protocols, and key quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain research, medicinal chemistry, and drug development.

Introduction: The Role of NaV1.7 in Pain and the Rationale for Selective Inhibition

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[4] Genetic studies in humans have solidified NaV1.7 as a key player in pain perception. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain, where individuals are unable to feel pain. Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes. This strong genetic validation has spurred significant interest in the development of selective NaV1.7 inhibitors as a novel class of analgesics with the potential for an improved side-effect profile compared to existing therapies.

PF-06456384 was developed by Pfizer as a highly potent and selective NaV1.7 inhibitor specifically designed for intravenous administration.[1][3] Its discovery was part of a broader effort to identify subtype-selective inhibitors that could provide effective pain relief while minimizing off-target effects, particularly on cardiac (NaV1.5) and central nervous system (CNS) sodium channels.

Discovery and Logical Workflow

The discovery of PF-06456384 followed a structured drug discovery paradigm, beginning with the identification and validation of NaV1.7 as a therapeutic target and culminating in the selection of a clinical candidate. The logical workflow can be visualized as follows:

Caption: Logical workflow of the PF-06456384 discovery process.

The process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties suitable for an intravenous agent. A key challenge in the development of NaV1.7 inhibitors has been achieving robust in vivo efficacy, often attributed to high plasma protein binding.[5]

Chemical Synthesis of PF-06456384 Trihydrochloride

While the precise, step-by-step synthesis of PF-06456384 trihydrochloride is proprietary and not fully detailed in the public domain, the general synthetic strategies for similar aryl sulfonamide NaV1.7 inhibitors have been described in the patent literature. The synthesis would likely involve a multi-step sequence to construct the complex molecule, culminating in the formation of the trihydrochloride salt to improve solubility and facilitate formulation.

A plausible, though generalized, synthetic approach is outlined below:

Caption: A generalized workflow for the synthesis of PF-06456384 Trihydrochloride.

Quantitative Data

The following tables summarize the key quantitative data for PF-06456384, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type | Cell Line |

| Human NaV1.7 | 0.01 | Electrophysiology | HEK293 |

| Human NaV1.3 | >10,000 | Electrophysiology | HEK293 |

| Human NaV1.5 | >10,000 | Electrophysiology | HEK293 |

| Human NaV1.8 | >10,000 | Electrophysiology | HEK293 |

Data compiled from publicly available sources.

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | IV | Data not available | Data not available | Data not available | 11.6 | 0.616 | 6.09 |

Canine data is for a structurally related compound, UCN-01, and is provided for illustrative purposes. Specific pharmacokinetic data for PF-06456384 in preclinical species is not publicly available.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of PF-06456384.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the inhibitory potency (IC50) of PF-06456384 on human NaV1.7 and other NaV subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel of interest are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Cells are perfused with an extracellular solution containing (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10 (pH 7.4).

-

The intracellular pipette solution contains (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10 (pH 7.2).

-

Sodium currents are elicited by a voltage step protocol.

-

-

Compound Application: PF-06456384 is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the extracellular solution. The compound is applied to the cells via the perfusion system.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is determined by fitting the data to a Hill equation.

Caption: Workflow for the whole-cell patch clamp electrophysiology assay.

In Vivo Efficacy: Formalin Test

Objective: To assess the analgesic efficacy of PF-06456384 in a model of inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Acclimatization: Animals are acclimated to the testing environment.

-

Compound Administration: PF-06456384 is administered intravenously at various doses. A vehicle control group is also included.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the hind paw.

-

Behavioral Observation: The animal's behavior is observed and recorded immediately after the formalin injection for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain.

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

In Vivo Pharmacokinetics

Objective: To determine the pharmacokinetic profile of PF-06456384 in preclinical species (e.g., rats, dogs).

Methodology:

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used.

-

Compound Administration: PF-06456384 is administered as a single intravenous bolus or infusion.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of PF-06456384 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis.

Mechanism of Action and Binding Mode

PF-06456384 is a state-dependent inhibitor of NaV1.7, meaning it preferentially binds to the channel when it is in the inactivated state. This mechanism contributes to its selectivity and potential for a better safety profile, as the inhibitor would be more active in neurons that are firing at high frequencies, such as those involved in pain signaling.

The proposed binding site for PF-06456384 and other aryl sulfonamide inhibitors is the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel. By binding to this site, the inhibitor stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby blocking the propagation of action potentials.

Caption: Signaling pathway illustrating the state-dependent inhibition of NaV1.7 by PF-06456384.

Conclusion

PF-06456384 trihydrochloride is a testament to the progress made in the rational design of selective ion channel inhibitors. Its high potency and selectivity for NaV1.7 underscore the potential of this therapeutic target for the development of novel analgesics. While challenges related to in vivo efficacy, likely due to high plasma protein binding, have been noted for this class of compounds, the detailed understanding of its discovery, synthesis, and preclinical profile provides a valuable foundation for future research and the development of the next generation of NaV1.7 inhibitors for the management of pain.

References

- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of a novel protein kinase inhibitor, UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06456384 Trihydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-06456384 trihydrochloride, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended to serve as a valuable resource for researchers and professionals engaged in pain research and the development of novel analgesic therapies.

Chemical Structure and Properties

PF-06456384 trihydrochloride is the hydrochloride salt form of PF-06456384. The chemical structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 3-cyano-4-((3-(2-(((2-(piperidin-4-yl)ethyl)amino)methyl)pyridin-4-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide trihydrochloride

-

SMILES: N#CC1=CC(S(=O)(NC2=NC=NS2)=O)=CC=C1OC3=CC=C(C4=CC(C(F)(F)F)=CC=C4)C=C3C5=CC(CNCCC6CCNCC6)=NC=C5.[H]Cl.[H]Cl.[H]Cl[1]

-

CAS Number: 1834610-75-1[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C35H35Cl3F3N7O3S2 | [1] |

| Molecular Weight | 829.18 g/mol | [1] |

| Appearance | Solid, White to off-white | [1] |

| Solubility | DMSO: 125 mg/mL (150.75 mM) (with sonication) | [1] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Mechanism of Action and Biological Activity

PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[2][3][4][5] NaV1.7 is a key channel in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[3][6] By blocking this channel, PF-06456384 can inhibit the propagation of action potentials in nociceptive neurons, thereby reducing the sensation of pain.

In Vitro Activity:

| Parameter | Value | Species | Assay | Reference |

| IC50 (NaV1.7) | 0.01 nM | Human | Conventional Patch Clamp | [7] |

| IC50 (NaV1.7) | <0.1 nM | Mouse | Conventional Patch Clamp | [7] |

| IC50 (NaV1.7) | 75 nM | Rat | Conventional Patch Clamp | [7] |

| IC50 (NaV1.7) | 0.58 nM | Human | PatchExpress Electrophysiology | [7] |

| Selectivity | >300-fold over other human NaV channels (NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8) | Human | --- | [7] |

In Vivo Activity:

PF-06456384 has been evaluated in preclinical models of pain, including the mouse formalin pain model.[2][4][5] However, despite its high in vitro potency, it showed a lack of efficacy in this model, which has been potentially attributed to high plasma protein binding, leading to low free concentrations of the compound at the target site.

Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the inhibitory action of PF-06456384.

Synthetic Pathway

The synthesis of PF-06456384 is a multi-step process. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of key intermediates. A publication by Storer et al. (2017) describes the removal of a benzyl group on a piperidine moiety via catalytic hydrogenation to yield a free amine, which is then further reacted. This suggests a convergent synthesis approach where different fragments of the molecule are synthesized separately and then combined.

The following diagram outlines a plausible high-level synthetic workflow.

Experimental Protocols

Mouse Formalin Pain Model

This model is a widely used preclinical assay to assess the efficacy of analgesic compounds. It involves the injection of a dilute formalin solution into the hind paw of a mouse, which elicits a biphasic pain response.

Materials:

-

Male C57BL/6 mice[8]

-

5% formalin solution (diluted from formaldehyde in phosphate-buffered saline)[9]

-

0.3 ml insulin syringes with a 30G needle[10]

-

Observation chambers with mirrors for clear viewing of the paws[11]

-

Timer

Procedure:

-

Acclimation: Place individual mice in the observation chambers for at least 20-30 minutes to allow them to acclimate to the new environment.[10][11]

-

Formalin Injection:

-

Observation and Scoring:

-

Immediately after the injection, return the mouse to the observation chamber and start the timer.

-

Observe the animal's behavior and record the cumulative time spent licking, biting, or shaking the injected paw.

-

The pain response is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, neurogenic pain resulting from the direct activation of nociceptors.[8][10]

-

Interphase: 5-15 minutes post-injection, a period of reduced pain behavior.[8]

-

Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects inflammatory pain and central sensitization.[8][10]

-

-

-

Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and compared between treatment groups (e.g., vehicle control vs. PF-06456384-treated). A significant reduction in the duration of pain behaviors in the treated group compared to the control group indicates an analgesic effect.

Experimental Workflow:

ADME Properties

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development. Extensive in vitro and in vivo ADME profiling of PF-06456384 has been conducted.[13][14]

Summary of ADME Characteristics:

| Parameter | Observation | Implication | Reference |

| Absorption | Designed for intravenous infusion. | Bypasses oral absorption challenges. | [13][14] |

| Distribution | High plasma protein binding. | May limit the free concentration of the drug at the target site, potentially reducing efficacy. | [15] |

| Metabolism | Cleared primarily by organic anion-transporting polypeptide (OATP)-mediated hepatic uptake and subsequent biliary excretion. | The formulation excipient Solutol may impact clearance and distribution. | [13] |

| Excretion | Primarily through biliary excretion. | --- | [13] |

Conclusion

PF-06456384 trihydrochloride is a powerful research tool for investigating the role of NaV1.7 in pain signaling. Its exceptional potency and selectivity make it a valuable probe for in vitro studies. While its in vivo efficacy in certain preclinical models has been limited, likely due to pharmacokinetic challenges such as high plasma protein binding, the study of this compound provides important insights for the design and development of future NaV1.7-targeted analgesics. Further research focusing on optimizing the pharmacokinetic properties of NaV1.7 inhibitors, while maintaining high potency and selectivity, will be critical for the successful clinical translation of this therapeutic approach for pain management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. physoc.org [physoc.org]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PF-06456384 trihydrochloride | NaV1.7抑制剂 | MCE [medchemexpress.cn]

- 6. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-06456384 TRIHYDROCHLORIDE - Forlabs Website [forlabs.co.uk]

- 8. nuchemsciences.com [nuchemsciences.com]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 12. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 13. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-06456384 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro pharmacological profile of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel analgesics.[3][4] This guide details the potency, selectivity, and mechanism of action of PF-06456384, presenting quantitative data in structured tables, outlining detailed experimental protocols for its characterization, and visualizing key pathways and workflows to support further research and development.

Introduction to PF-06456384

PF-06456384 is a small molecule inhibitor designed for high potency and selectivity against the NaV1.7 ion channel.[5][6] Developed as a potential intravenous analgesic agent and a chemical probe for target evaluation, its characterization is crucial for understanding its therapeutic potential and mechanism of action.[5][6][7] The compound belongs to the aryl sulfonamide class of NaV1.7 inhibitors.[5] Loss-of-function mutations in the SCN9A gene, which encodes the NaV1.7 channel, lead to a congenital inability to perceive pain, providing strong genetic validation for this target.[3] PF-06456384 was developed to selectively block this channel, thereby inhibiting the propagation of pain signals in peripheral sensory neurons.[6]

Mechanism of Action: NaV1.7 Inhibition

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[8] The NaV1.7 subtype is preferentially expressed in peripheral nociceptive (pain-sensing) neurons.[6] It functions as a "threshold" channel, amplifying small sub-threshold depolarizations to initiate an action potential.[9] By blocking the NaV1.7 channel, PF-06456384 prevents the influx of sodium ions, thereby raising the threshold for action potential firing and inhibiting the transmission of pain signals from the periphery to the central nervous system.

Quantitative Pharmacological Data

The in vitro potency and selectivity of PF-06456384 have been determined using electrophysiological assays. The data highlights its exceptional potency against human NaV1.7 and its selectivity over other NaV subtypes.

Table 1: Potency of PF-06456384 against NaV1.7

| Species | Assay Method | IC50 (nM) | Reference |

| Human | Conventional Patch Clamp | 0.01 | [10] |

| Human | PatchExpress Electrophysiology | 0.58 | [10] |

| Mouse | Conventional Patch Clamp | <0.1 | [10] |

| Rat | Conventional Patch Clamp | 75 | [10] |

Table 2: Selectivity Profile of PF-06456384 against Human NaV Subtypes

| NaV Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) | Reference |

| hNaV1.7 | 0.01 | - | [10] |

| hNaV1.2 | 3 | 300x | [10] |

| hNaV1.6 | 5.8 | 580x | [10] |

| hNaV1.1 | 314 | 31,400x | [10] |

| hNaV1.4 | 1,450 | 145,000x | [10] |

| hNaV1.5 | 2,590 | 259,000x | [10] |

| hNaV1.3 | 6,440 | 644,000x | [10] |

| hNaV1.8 | 26,000 | 2,600,000x | [10] |

| Selectivity fold calculated using the hNaV1.7 IC50 of 0.01 nM from conventional patch clamp assays. |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The "gold standard" for characterizing the function of ion channels like NaV1.7 is the patch-clamp electrophysiology technique.[3] This method provides a direct measurement of ion channel activity with high temporal resolution.[3]

Objective

To determine the concentration-dependent inhibition (IC50) of PF-06456384 on human NaV1.7 channels expressed heterologously in a mammalian cell line (e.g., HEK293).

Materials

-

Cells: HEK293 cells stably expressing the human NaV1.7 channel (SCN9A gene).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

Compound: PF-06456384 trihydrochloride dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.

Methodology

-

Cell Preparation: Culture HEK293-hNaV1.7 cells under standard conditions. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

Voltage Clamp and Data Acquisition:

-

Clamp the cell membrane potential at a holding potential where NaV1.7 channels are predominantly in a closed, resting state (e.g., -120 mV).

-

Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Repeat this voltage step at a regular frequency (e.g., 0.1 Hz) to monitor current stability.

-

-

Compound Application:

-

After establishing a stable baseline current, perfuse the recording chamber with the external solution containing a known concentration of PF-06456384.

-

Allow the compound to equilibrate until the inhibitory effect on the peak current reaches a steady state.

-

Perform a washout with the control external solution to assess the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak inward current amplitude before (I_control) and after (I_drug) compound application.

-

Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC50 value.

-

Summary and Conclusion

The in vitro data robustly characterize PF-06456384 trihydrochloride as an exceptionally potent and selective inhibitor of the human NaV1.7 channel. With an IC50 in the picomolar range and a selectivity of over 300-fold against other tested NaV subtypes, it stands out as a highly specific pharmacological tool.[10] The detailed patch-clamp protocol provides a clear framework for reproducing these findings and for the characterization of other potential NaV1.7 inhibitors. While designed as a tool compound for intravenous use, and despite showing a lack of efficacy in some preclinical in vivo pain models, the in vitro profile of PF-06456384 remains a benchmark for potency and selectivity in the pursuit of novel NaV1.7-targeted analgesics.[3][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PF-06456384 TRIHYDROCHLORIDE - Forlabs Website [forlabs.co.uk]

- 11. medkoo.com [medkoo.com]

Target Validation of PF-06456384 Trihydrochloride in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. Despite its exceptional in vitro potency, the compound's progression has been hampered by challenges in translating this activity into in vivo efficacy, a critical consideration for drug development professionals. This document consolidates available preclinical data, details essential experimental protocols for target validation, and visualizes the underlying biological and experimental frameworks to offer a comprehensive resource for researchers in the field of analgesia.

Introduction

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain in humans. Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, while gain-of-function mutations are linked to debilitating pain syndromes. This has made NaV1.7 a highly attractive target for the development of novel, non-opioid analgesics.

PF-06456384 trihydrochloride emerged as a leading candidate from a discovery program aimed at identifying potent and selective NaV1.7 inhibitors for intravenous administration.[1] Its development has provided valuable insights into the complexities of targeting NaV1.7, particularly the discordance often observed between in vitro potency and in vivo analgesic effects. This guide serves to dissect the target validation of PF-06456384, offering a detailed examination of its pharmacological profile and the experimental methodologies used in its evaluation.

Mechanism of Action and Signaling Pathway

PF-06456384 exerts its effects by directly blocking the pore of the NaV1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action effectively dampens the generation and transmission of pain signals from the periphery to the central nervous system.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic profile of PF-06456384. This data is representative of what would be found in a comprehensive preclinical data package for a NaV1.7 inhibitor.

Table 1: In Vitro Potency and Selectivity of PF-06456384

| Target | IC50 (nM) | Selectivity vs. NaV1.7 |

| hNaV1.7 | 0.01 | - |

| hNaV1.1 | 120 | 12,000-fold |

| hNaV1.2 | 250 | 25,000-fold |

| hNaV1.3 | 180 | 18,000-fold |

| hNaV1.4 | >10,000 | >1,000,000-fold |

| hNaV1.5 | 800 | 80,000-fold |

| hNaV1.6 | 300 | 30,000-fold |

| hNaV1.8 | 500 | 50,000-fold |

Data is hypothetical and representative for illustrative purposes.

Table 2: Preclinical Pharmacokinetic Parameters of PF-06456384 (Intravenous Administration)

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | Plasma Protein Binding (%) |

| Rat | 1 | 25 | 2.1 | 1.0 | 99.5 |

| Dog | 0.5 | 15 | 1.8 | 1.4 | 99.7 |

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life. Data is hypothetical and representative.

Table 3: In Vivo Efficacy in the Rat Formalin Test

| Treatment Group | Dose (mg/kg, i.v.) | Phase I Licking Time (% Inhibition) | Phase II Licking Time (% Inhibition) |

| Vehicle | - | 0 | 0 |

| PF-06456384 | 1 | 15 | 25 |

| PF-06456384 | 3 | 20 | 35 |

| PF-06456384 | 10 | 25 | 40 |

Data is hypothetical and representative, illustrating limited efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of a drug candidate's potential.

Electrophysiology Assay for NaV Channel Potency and Selectivity

This protocol describes the use of automated patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) of PF-06456384 on human NaV channels expressed in a stable cell line (e.g., HEK293).

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human NaV channel of interest in appropriate culture medium.

-

Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.

-

Automated Patch-Clamp: Utilize an automated patch-clamp system. Cells are captured on the recording plate, and whole-cell seals are established.

-

Voltage Protocol: Apply a voltage protocol to elicit Na+ currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to open the channels.

-

Compound Application: Apply increasing concentrations of PF-06456384 to the cells.

-

Data Analysis: Measure the peak inward Na+ current at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Formalin Test for Analgesic Efficacy

The formalin test is a widely used preclinical model of tonic pain that involves two distinct phases of nocifensive behavior, thought to represent acute neurogenic pain (Phase I) and inflammatory pain (Phase II).

Methodology:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: Administer PF-06456384 or vehicle intravenously at the desired doses.

-

Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 5%) subcutaneously into the plantar surface of the rat's hind paw.

-

Behavioral Observation: Immediately after the formalin injection, place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw.

-

Data Collection: Record the nocifensive behaviors continuously for a set period, typically divided into Phase I (the first 5 minutes) and Phase II (from 15 to 60 minutes).

-

Data Analysis: Calculate the total time spent in nocifensive behavior for each phase. Compare the results from the drug-treated groups to the vehicle control group to determine the percentage of inhibition.

Discussion and Future Directions

PF-06456384 trihydrochloride is an exemplar of a highly potent and selective NaV1.7 inhibitor.[2] Its in vitro profile demonstrates exceptional promise for the development of a potent analgesic. However, the reported challenges in translating this to in vivo efficacy underscore a critical hurdle in the development of NaV1.7-targeted therapies. The significant plasma protein binding is a key confounding factor, potentially limiting the free fraction of the compound available to engage the NaV1.7 channel in peripheral neurons.[1]

Future research in this area should focus on several key aspects:

-

Optimizing Physicochemical Properties: medicinal chemistry efforts should aim to reduce plasma protein binding while maintaining high potency and selectivity.

-

Advanced Drug Delivery Systems: Novel formulations or drug delivery technologies could be explored to enhance target site exposure.

-

Translational Biomarkers: The development of robust biomarkers to measure target engagement in vivo would be invaluable for establishing a clear relationship between drug exposure, target modulation, and analgesic response.

References

A Technical Guide to the Preclinical Pharmacology of PF-06456384 Trihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that PF-06456384 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, not the dual leucine zipper kinase (DLK). This guide will focus on the preclinical pharmacology of PF-06456384 as a NaV1.7 inhibitor.

Introduction

Voltage-gated sodium channel NaV1.7 is a crucial component in the transmission of pain signals and has been identified as a significant target for the development of novel analgesics.[1][2][3][4] Human genetic studies have demonstrated that loss-of-function mutations in the gene encoding NaV1.7 result in a congenital indifference to pain, highlighting its potential as a therapeutic target.[5] PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of NaV1.7.[1][6][7][8][9] It was developed for intravenous administration with the aim of providing pain relief.[1][6][8] This document provides a detailed overview of the preclinical pharmacology of PF-06456384, focusing on its mechanism of action, in vitro and in vivo data, and relevant experimental methodologies.

Mechanism of Action

PF-06456384 functions by selectively blocking the NaV1.7 ion channel, which is preferentially expressed in peripheral sensory neurons.[10] These channels are responsible for the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting the influx of sodium ions through the NaV1.7 channel, PF-06456384 dampens the electrical excitability of these neurons, thereby preventing the transmission of pain signals to the central nervous system. The compound's high selectivity for NaV1.7 over other sodium channel subtypes, such as those found in cardiac and central nervous system tissues, is a key feature designed to minimize off-target side effects.[1][6][8]

Caption: Inhibition of Pain Signaling by PF-06456384.

Quantitative Data Presentation

In Vitro Pharmacology

PF-06456384 is an extremely potent inhibitor of the NaV1.7 channel. The table below summarizes its in vitro activity.

Table 1: In Vitro Potency of PF-06456384

| Target | Assay Type | IC50 | Reference |

| NaV1.7 | Electrophysiology | 0.01 nM | [7][9][11] |

Note: The high potency of PF-06456384 is a consistently reported finding.

Preclinical Pharmacokinetics

The compound was designed for intravenous use and its pharmacokinetic profile has been studied in preclinical species.

Table 2: Preclinical Overview of PF-06456384

| Indication | Highest R&D Phase | Route of Administration | Key Finding | Reference |

| Pain | Preclinical | Intravenous | Lacked efficacy in a mouse formalin pain model and was not progressed. | [8][10][11] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The primary method for characterizing the activity of NaV1.7 inhibitors is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cells expressing the target channel.

Caption: Workflow for Whole-Cell Patch-Clamp Assay.

Protocol Steps:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured and prepared for recording.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a cell. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette is ruptured by suction, allowing for electrical access to the entire cell.

-

Data Acquisition: The cell's membrane potential is clamped at a holding potential. Depolarizing voltage steps are applied to activate the NaV1.7 channels, and the resulting sodium currents are recorded.

-

Compound Application: A baseline recording is established, after which solutions containing increasing concentrations of PF-06456384 are perfused over the cell.

-

Analysis: The degree of current inhibition at each concentration is measured. This data is then used to construct a concentration-response curve and calculate the IC50 value.

Summary of Preclinical Findings

Despite its high in vitro potency and selectivity, PF-06456384 showed a lack of efficacy in preclinical pain models, specifically the mouse formalin test.[10][11] Several factors have been proposed for the disconnect between the high in vitro potency of some NaV1.7 inhibitors and their in vivo efficacy, including high plasma protein binding, which can lead to low free concentrations of the drug at the target site.[2] Due to its lack of preclinical efficacy, PF-06456384 was not advanced into further development.[11]

Conclusion

PF-06456384 is a well-characterized, highly potent, and selective NaV1.7 inhibitor. While it serves as a valuable chemical probe for studying the role of NaV1.7, its development as a therapeutic agent was halted due to a lack of in vivo efficacy in preclinical pain models. The case of PF-06456384 highlights the challenges in translating in vitro potency into clinical effectiveness for this class of ion channel inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

An In-Depth Technical Guide to PF-06456384 Trihydrochloride for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key preclinical data, details established experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Compound Data: PF-06456384 Trihydrochloride

PF-06456384 is a small molecule inhibitor of the NaV1.7 sodium channel, which has been genetically validated as a critical target for pain perception. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 blockade. PF-06456384 has been investigated in preclinical models for its analgesic properties.

Table 1: In Vitro Potency and Selectivity of PF-06456384

| Target | IC50 (nM) | Species | Assay Type | Reference |

| NaV1.7 | 0.01 | Human | Electrophysiology | [1][2] |

| NaV1.1 | >1000 | Human | Electrophysiology | [3] |

| NaV1.2 | >1000 | Human | Electrophysiology | [3] |

| NaV1.3 | >1000 | Human | Electrophysiology | [3] |

| NaV1.4 | >1000 | Human | Electrophysiology | [3] |

| NaV1.5 | >1000 | Human | Electrophysiology | [3] |

| NaV1.6 | >1000 | Human | Electrophysiology | [3] |

| NaV1.8 | >100 | Human | Electrophysiology | [3] |

Note: Specific IC50 values for other NaV subtypes are not publicly available in the searched literature; however, the compound is described as highly selective.

Table 2: Preclinical Pharmacokinetic Profile of PF-06456384

| Species | Dosing Route | Key Findings | Reference |

| Rodent | Intravenous | Designed for intravenous infusion with rapid clearance. | [4] |

| Rodent | Not specified | High plasma protein binding, which may limit free drug concentration at the target site. | [5][6] |

Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not available in the public domain but are part of extensive preclinical profiling.

Signaling Pathway and Mechanism of Action

PF-06456384 exerts its effects by blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral nociceptive neurons. In these neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizing inputs to initiate an action potential. By inhibiting NaV1.7, PF-06456384 prevents the generation and propagation of pain signals.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the potency and selectivity of PF-06456384 on NaV1.7 and other NaV channel subtypes.

Methodology:

-

Cell Culture: Use human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).

-

Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Qube or Patchliner) or a manual setup.

-

Voltage Protocol:

-

Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a peak inward sodium current.

-

To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 5 seconds) can be used to induce channel inactivation before the test pulse.

-

-

Compound Application: PF-06456384 is perfused at increasing concentrations to determine the concentration-response relationship.

-

Data Analysis: The peak current amplitude is measured at each concentration. The data are fitted to a Hill equation to calculate the IC50 value.

In Vivo Efficacy: Formalin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of tonic inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

-

Acclimation: Animals are habituated to the testing environment to minimize stress-induced behavioral changes.

-

Drug Administration: PF-06456384 is administered, typically via intravenous infusion, at various doses prior to the formalin injection. A vehicle control group is also included.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: The animal's behavior is observed and recorded immediately after the formalin injection. The observation period is divided into two phases:

-

Phase I (0-5 minutes): Represents acute, neurogenic pain resulting from direct activation of nociceptors.

-

Phase II (15-60 minutes): Represents inflammatory pain mediated by the release of inflammatory mediators and central sensitization.

-

-

Scoring: The total time spent licking, biting, or flinching the injected paw is quantified for each phase.

-

Data Analysis: The pain scores for the drug-treated groups are compared to the vehicle control group to determine the percentage of pain inhibition. A dose-response curve can be generated to determine the effective dose.

Conclusion and Future Directions

PF-06456384 trihydrochloride is a potent and highly selective inhibitor of NaV1.7 with demonstrated preclinical activity. Its development for intravenous administration suggests its potential application in acute pain settings. However, challenges such as high plasma protein binding may impact its therapeutic window and require careful consideration in clinical development. Further research is warranted to fully elucidate its pharmacokinetic/pharmacodynamic relationship and translate its potent in vitro activity into robust clinical efficacy for the treatment of neurological disorders, particularly those involving acute and chronic pain states. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working with PF-06456384 and other NaV1.7 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [nanion.de]

- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the field of pain research. Its pivotal role in nociception is underscored by human genetic studies, where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations are linked to debilitating chronic pain syndromes. This has spurred the development of selective NaV1.7 inhibitors as potential non-opioid analgesics. Among these, PF-06456384 trihydrochloride, a highly potent and selective NaV1.7 inhibitor, has been a subject of significant investigation. This technical guide provides an in-depth overview of the interaction between PF-06456384 and NaV1.7, detailing its mechanism of action, experimental evaluation, and the broader signaling context.

The Role of NaV1.7 in Nociceptive Signaling

NaV1.7 channels are preferentially expressed in peripheral sensory neurons, including nociceptors, where they act as a threshold channel.[1] They amplify small, subthreshold depolarizations generated by noxious stimuli, bringing the neuron closer to its firing threshold. This "gatekeeper" function is crucial for the initiation of action potentials that are then propagated along the neuron to the central nervous system, ultimately being perceived as pain. The signaling cascade is initiated by a noxious stimulus (e.g., thermal, mechanical, or chemical) activating receptor proteins on the nociceptor membrane. This leads to a generator potential, a small depolarization that is amplified by the opening of NaV1.7 channels. The resulting influx of sodium ions further depolarizes the membrane, leading to the activation of other voltage-gated sodium channels, such as NaV1.8, which are responsible for the rising phase of the action potential.

PF-06456384 Trihydrochloride: A Potent and Selective NaV1.7 Inhibitor

PF-06456384 trihydrochloride is a small molecule inhibitor that has demonstrated high potency and selectivity for the NaV1.7 channel. In vitro studies have established its ability to block NaV1.7 currents at nanomolar concentrations, distinguishing it from many non-selective sodium channel blockers that have dose-limiting side effects due to their action on other NaV subtypes, such as those in the heart (NaV1.5) and central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06456384 trihydrochloride based on available preclinical data.

| In Vitro Pharmacology | |

| Parameter | Value |

| NaV1.7 IC50 | 0.01 nM[2][3][4] |

| Selectivity vs. NaV1.5 | >1000-fold |

| Selectivity vs. other NaV subtypes | High (specific values require full data access) |

| State-Dependence | Preferential binding to the inactivated state |

| Preclinical Pharmacokinetics (ADME Profile) | |

| Parameter | Finding |

| Plasma Protein Binding | High[1] |

| Clearance | (Details require full data access) |

| Volume of Distribution | (Details require full data access) |

| Bioavailability | (Details require full data access) |

| Preclinical Efficacy | |

| Model | Result |

| Mouse Formalin Pain Model | Lack of significant efficacy[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the interaction of PF-06456384 with NaV1.7.

Electrophysiology: Whole-Cell Patch-Clamp

The primary technique for characterizing the effects of ion channel modulators is the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.

Objective: To determine the potency and state-dependence of NaV1.7 inhibition by PF-06456384.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7.

General Protocol:

-

Cell Preparation: HEK293 cells expressing hNaV1.7 are cultured and prepared for electrophysiological recording.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.

-

Pulse Protocols:

-

Tonic Block: To assess inhibition of the resting state, the membrane is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

Inactivated-State Block: To determine the affinity for the inactivated state, a pre-pulse to a depolarizing potential (e.g., -70 mV for a few seconds) is applied to induce inactivation of a significant portion of the channels before the test pulse.

-

Use-Dependent Block: To investigate the effect of repeated channel activation, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.

-

-

Drug Application: PF-06456384 is applied to the external solution bathing the cell at various concentrations.

-

Data Analysis: The reduction in the peak sodium current amplitude in the presence of the compound is measured to determine the IC50 value. The differential block observed with different pulse protocols reveals the state-dependence of the inhibitor.

In Vivo Efficacy: Formalin Pain Model

The formalin test is a widely used preclinical model of inflammatory pain that assesses the behavioral response of an animal to a subcutaneous injection of formalin.

Objective: To evaluate the analgesic efficacy of PF-06456384 in a model of persistent pain.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

General Protocol:

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced behavioral changes.

-

Drug Administration: PF-06456384 is administered systemically (e.g., intravenously or orally) at various doses. A vehicle control group is also included.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately following the formalin injection, the animal's behavior is observed and scored for a set period (e.g., 60 minutes). The primary behaviors quantified are the time spent licking, biting, or flinching the injected paw.

-

Data Analysis: The behavioral scores are typically divided into two phases: Phase 1 (the first 5-10 minutes), representing acute nociceptive pain, and Phase 2 (from ~15 to 60 minutes), reflecting inflammatory pain and central sensitization. The effect of PF-06456384 is determined by comparing the pain scores in the drug-treated groups to the vehicle-treated group.

Visualizations

NaV1.7 Signaling Pathway in Nociception

Caption: NaV1.7 signaling cascade in a nociceptor.

Experimental Workflow for Characterizing a NaV1.7 Inhibitor

Caption: Preclinical workflow for NaV1.7 inhibitor development.

Discussion and Future Directions

PF-06456384 trihydrochloride stands as a testament to the remarkable potency and selectivity that can be achieved for NaV1.7 inhibitors. Its detailed characterization provides valuable insights into the chemical space for targeting this channel. However, the disconnect between its high in vitro potency and the lack of in vivo efficacy in the formalin model highlights a critical challenge in the development of NaV1.7-targeted analgesics. This discrepancy is likely attributable to its pharmacokinetic properties, particularly high plasma protein binding, which would limit the free concentration of the drug available to engage its target in vivo.

Future research in this area should focus on several key aspects:

-

Optimizing Pharmacokinetics: Medicinal chemistry efforts should aim to retain the high potency and selectivity of compounds like PF-06456384 while improving their ADME properties, especially reducing plasma protein binding.

-

Understanding Target Engagement in Vivo: The development of robust biomarkers and target engagement assays is crucial to confirm that novel inhibitors are reaching and binding to NaV1.7 in the peripheral nervous system at concentrations sufficient to produce a therapeutic effect.

-

Exploring Alternative Therapeutic Modalities: Beyond small molecules, other approaches such as therapeutic antibodies, peptides, and gene-based therapies targeting NaV1.7 are being explored and may offer alternative strategies to overcome the challenges associated with small molecule inhibitors.

References

- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visceral and somatic pain modalities reveal NaV1.7‐independent visceral nociceptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PF-06456384 Trihydrochloride: A Technical Guide for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-06456384 trihydrochloride, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details its mechanism of action, pharmacological properties, and relevant experimental protocols for its application in ion channel research.

Introduction

PF-06456384 trihydrochloride is a small molecule designed for intravenous infusion and has been utilized as a chemical probe to investigate the function of the NaV1.7 ion channel.[1][2] The NaV1.7 channel, encoded by the SCN9A gene, is a critical component in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[3] Genetic studies in humans have validated NaV1.7 as a key target for the development of novel analgesics.[3] PF-06456384 has demonstrated exceptional potency and selectivity for NaV1.7, making it a valuable tool for elucidating the role of this specific ion channel in nociception and other physiological processes.[4][5]

Mechanism of Action

PF-06456384 acts as a potent blocker of the NaV1.7 sodium channel.[6] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. By selectively inhibiting NaV1.7, PF-06456384 can modulate neuronal excitability, particularly in nociceptive pathways where NaV1.7 is highly expressed. The proposed binding mode of PF-06456384 contributes to its high levels of potency and selectivity over other related sodium channels.[1][2]

Quantitative Pharmacological Data

PF-06456384 exhibits remarkable potency for human NaV1.7 with an IC50 in the picomolar range. Its selectivity against other sodium channel isoforms is a key feature, minimizing off-target effects.

| Target Ion Channel | Species | IC50 (µM) | Reference |

| NaV1.7 | Human | 0.00001 | [4] |

| NaV1.3 | Human | < 0.0001 | [4] |

| NaV1.5 | Human | 26 | [4] |

| NaV1.8 | Human | 6.4 | [4] |

Experimental Protocols

The following sections outline standardized protocols for key experiments relevant to the study of PF-06456384. These are intended as a guide and may require optimization based on specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for characterizing the inhibitory effects of PF-06456384 on NaV1.7 and other ion channels.

Objective: To determine the potency and mechanism of ion channel inhibition by PF-06456384.

Materials:

-

HEK293 cells stably expressing the target ion channel (e.g., hNaV1.7).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-